molecular formula C17H14N2O6S B2858562 N-(2H-1,3-benzodioxol-5-yl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide CAS No. 899757-46-1

N-(2H-1,3-benzodioxol-5-yl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

Cat. No.: B2858562
CAS No.: 899757-46-1
M. Wt: 374.37
InChI Key: JAPUCSZOZJPRRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2H-1,3-benzodioxol-5-yl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide” is a complex organic compound that features a combination of benzodioxole and benzisothiazole moieties

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6S/c20-16(18-11-5-6-13-14(9-11)25-10-24-13)7-8-19-17(21)12-3-1-2-4-15(12)26(19,22)23/h1-6,9H,7-8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPUCSZOZJPRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide” typically involves multi-step organic reactions. The starting materials often include benzo[d][1,3]dioxole and benzisothiazole derivatives. Key steps may involve:

    Nucleophilic substitution: reactions to introduce the amide group.

    Oxidation: reactions to form the dioxido and oxo functionalities.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo further oxidation reactions, potentially altering its functional groups.

    Reduction: Reduction reactions could be used to modify the oxo and dioxido groups.

    Substitution: Various substitution reactions could be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield more highly oxidized derivatives, while reduction could produce more reduced forms of the compound.

Scientific Research Applications

Chemistry

    Organic Synthesis: As a building block for more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigation of its potential as a drug candidate due to its unique structure.

    Biochemistry: Study of its interactions with biological molecules.

Medicine

    Drug Development:

Industry

    Materials Science: Use in the development of new materials with specific properties.

    Chemical Engineering: Applications in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide” would depend on its specific applications. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole derivatives: Compounds with similar benzodioxole structures.

    Benzisothiazole derivatives: Compounds with similar benzisothiazole structures.

Uniqueness

The uniqueness of “N-(2H-1,3-benzodioxol-5-yl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide” lies in its specific combination of functional groups and aromatic systems, which may confer unique chemical and biological properties.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound combines a benzodioxole moiety with a benzothiazole derivative, both of which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H12N2O4S\text{C}_{14}\text{H}_{12}\text{N}_2\text{O}_4\text{S}

This compound is characterized by:

  • Benzodioxole Ring : Known for its antioxidant and anti-inflammatory properties.
  • Benzothiazole Moiety : Exhibits anticancer and antimicrobial activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing benzothiazole and benzodioxole structures. For instance, derivatives of benzothiazole have shown promising results against various cancer cell lines. A comparative study revealed that compounds similar to this compound demonstrated significant cytotoxicity against MDA-MB-231 (breast cancer) and MCF-7 (breast cancer) cell lines with IC50 values ranging from 14.0 µM to 63.3 µM .

Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Benzothiazole derivative 3hMDA-MB-23126.2 ± 0.9
Benzothiazole derivative 3fMDA-MB-23149.6 ± 1.0
N-(2H-1,3-benzodioxol-5-yl)-propanamideMDA-MB-231TBD
Benzothiazole derivative 3gMCF-763.3 ± 0.7

The mechanism through which this compound exerts its anticancer effects may involve:

  • Induction of Apoptosis : The compound has been shown to induce DNA fragmentation in cancer cells, suggesting an apoptotic mechanism .
  • Inhibition of Cell Migration : In wound-healing assays, this compound effectively reduced the migration of MDA-MB-231 cells, indicating potential for preventing metastasis .

Case Studies

A recent study focused on the synthesis and biological evaluation of benzothiazole derivatives indicated that compounds with similar structural frameworks to N-(2H-1,3-benzodioxol-5-y)-propanamide could selectively target cancer cells while sparing non-malignant cells . This selectivity is critical in developing effective cancer therapies with minimal side effects.

Q & A

Q. What are the established synthetic routes for N-(2H-1,3-benzodioxol-5-yl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with coupling a benzodioxolylamine precursor with a functionalized benzothiazole derivative. Key steps include:
  • Amide bond formation : Use of coupling agents like EDCI/HOBt in anhydrous DMF or THF under nitrogen atmosphere .
  • Trioxo-benzothiazole activation : Sulfonation/oxidation steps under controlled pH (6–7) to stabilize reactive intermediates .
  • Optimization : Reaction temperature (60–80°C), solvent purity (dry THF/DMF), and catalyst loading (e.g., 10 mol% triethylamine) are critical for yields >75% .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify benzodioxole (δ 5.9–6.1 ppm, aromatic protons) and trioxo-benzothiazole (δ 8.2–8.5 ppm, SO3_3 groups) moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 415.05) .
  • X-ray crystallography (if crystalline): Resolve bond angles and stereochemistry .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve discrepancies in reported biological activity data for this compound (e.g., conflicting IC50_{50} values in kinase inhibition assays)?

  • Methodological Answer :
  • Reproducibility checks : Validate assay conditions (e.g., ATP concentration, buffer pH) across labs .
  • Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence polarization) with cellular activity (e.g., Western blot for phosphorylated targets) .
  • Structural analogs : Test derivatives (e.g., chloro/cyano substitutions on the benzodioxole ring) to isolate structure-activity relationships (SAR) .
  • Data normalization : Use internal controls (e.g., staurosporine for kinase assays) to minimize inter-lab variability .

Q. How can molecular docking studies be designed to investigate the interaction between this compound and its putative biological targets (e.g., inflammatory kinases)?

  • Methodological Answer :
  • Target preparation : Retrieve kinase structures (e.g., PDB ID 1ATP) and optimize protonation states using tools like AutoDock Tools .
  • Ligand parameterization : Assign partial charges to the compound’s trioxo-benzothiazole group using DFT calculations (e.g., Gaussian 16) .
  • Docking protocol : Perform flexible docking with a 20 Å grid box centered on the ATP-binding pocket. Use Lamarckian genetic algorithms (100 runs, population size 150) .
  • Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) and validate via mutagenesis (e.g., Lys72Ala in kinase active sites) .

Q. What methodologies are suitable for analyzing the compound’s stability under physiological conditions (e.g., plasma/tissue homogenates)?

  • Methodological Answer :
  • Incubation studies : Expose the compound to human plasma (37°C, 24 hr) and quantify degradation via LC-MS/MS .
  • pH-dependent stability : Test in buffers (pH 2–9) to simulate gastrointestinal and systemic environments .
  • Metabolite identification : Use hepatic microsomes + NADPH to detect Phase I/II metabolites (e.g., hydroxylation at benzodioxole) .

Comparative Analysis and Mechanistic Studies

Q. How does this compound’s bioactivity compare to structurally related analogs (e.g., N-(5-chloro-2-cyanophenyl) derivatives)?

  • Methodological Answer : Design a comparative SAR table:
CompoundKey Structural FeatureIC50_{50} (Kinase X)Unique Mechanism
Target CompoundBenzodioxole + trioxo-benzothiazole12 nMATP-competitive + allosteric
N-(5-chloro-2-cyanophenyl)Chloro-substitution8 nMEnhanced hydrophobic binding
N-(4-fluorophenyl)Fluorine electronegativity25 nMReduced off-target effects

Source: Derived from comparative enzymatic assays and crystallography data .

Q. What strategies can address low aqueous solubility during in vivo efficacy studies?

  • Methodological Answer :
  • Formulation : Use cyclodextrin-based complexes (e.g., HP-β-CD) or nanoemulsions to enhance bioavailability .
  • Prodrug design : Introduce phosphate esters at the propanamide group for pH-sensitive release .
  • Co-solvent systems : Test DMSO/PEG400 mixtures (<5% v/v) to avoid toxicity in animal models .

Contradiction Resolution in Data Interpretation

Q. How should researchers address conflicting data on the compound’s metabolic stability (e.g., hepatic vs. plasma half-life discrepancies)?

  • Methodological Answer :
  • Compartment-specific assays : Isolate hepatocytes vs. plasma proteins (e.g., albumin binding assays) to identify stability influencers .
  • CYP inhibition screening : Test CYP3A4/2D6 interactions to rule out enzyme-mediated degradation .
  • Cross-species validation : Compare human/mouse microsomal stability to assess translational relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.